MAO-A and MAO-B Inhibition: Weak Micromolar Activity Defines a Distinct Off-Target Profile vs. Potent Quinoline-4-carboxylic Acid MAO Inhibitors
In recombinant human enzyme assays, 3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid inhibits MAO-A with IC₅₀ = 161 µM and MAO-B with IC₅₀ = 201 µM [1]. By contrast, multiple substituted quinoline-4-carboxylic acid derivatives from the literature (e.g., sulfamoylphenyl-quinoline-4-carboxylic acids) achieve MAO-A and MAO-B IC₅₀ values in the range of 0.51–0.60 µM — representing a ~300-fold greater potency [2]. This substantial potency gap indicates that the 3-hydroxy-2-oxo substitution pattern on the 1,2-dihydroquinoline core markedly attenuates MAO engagement, a property that may be desirable when MAO inhibition constitutes an off-target liability in CNS drug discovery programs. NOTE: This comparison is cross-study; head-to-head data under identical assay conditions are not available in the public domain.
| Evidence Dimension | MAO-A and MAO-B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | MAO-A IC₅₀ = 161 µM (1.61 × 10⁵ nM); MAO-B IC₅₀ = 201 µM (2.01 × 10⁵ nM) |
| Comparator Or Baseline | Literature quinoline-4-carboxylic acid derivatives (sulfamoylphenyl-substituted): MAO-A IC₅₀ = 0.51 ± 0.12 µM; MAO-B IC₅₀ = 0.51 ± 0.03 µM [2] |
| Quantified Difference | Target compound is ~316-fold less potent on MAO-A and ~394-fold less potent on MAO-B vs. potent quinoline-4-carboxylic acid MAO inhibitors |
| Conditions | Target: Recombinant human MAO-A and MAO-B, kynuramine substrate, 20 min incubation, fluorescent detection of 4-hydroxyquinoline [1]. Comparator: Recombinant human MAO-A and MAO-B, similar assay principles [2]. |
Why This Matters
Purchasers screening for CNS-active quinolines can use this data to exclude the compound from MAO-targeted programs or, conversely, select it where low MAO liability is required.
- [1] ChEMBL / BindingDB. CHEMBL2430710 (BDBM50493468): 3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid. MAO-A IC₅₀ = 1.61 × 10⁵ nM; MAO-B IC₅₀ = 2.01 × 10⁵ nM. Curated by North-West University. https://www.bindingdb.org View Source
- [2] Khan et al. Quinolinic Carboxylic Acid Derivatives as Potential Multi-target Compounds for Neurodegeneration: Monoamine Oxidase and Cholinesterase Inhibition. Medicinal Chemistry, 2018, 14, 74–87. MAO-A IC₅₀ = 0.51 ± 0.12 µM; MAO-B IC₅₀ = 0.51 ± 0.03 µM (most potent derivatives). https://www.benthamdirect.com View Source
